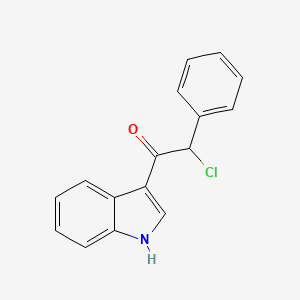

2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone

Vue d'ensemble

Description

2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . This compound features a chloro group, an indole moiety, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone can be achieved through several methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically uses 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and various aromatic aldehydes under ultrasound-assisted or solvent-free conditions . The reaction is carried out using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature, yielding the desired product in good yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Solvent-free methods are particularly advantageous in industrial settings due to their cost-effectiveness and reduced environmental impact .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at the α-position of the ketone group is highly reactive toward nucleophiles due to electron withdrawal by the carbonyl group. Common substitution reactions include:

Reagents and Conditions:

-

Amines: React with primary/secondary amines (e.g., methylamine, piperidine) in anhydrous dichloromethane or THF, often using a base (e.g., triethylamine) to neutralize HCl byproducts.

-

Thiols: Thiophenol or alkanethiols in polar aprotic solvents (e.g., DMF) under inert atmospheres.

-

Azides: Sodium azide (NaN₃) in aqueous ethanol at elevated temperatures .

Products:

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols or amines, depending on the reagent:

Reagents and Conditions:

-

Sodium Borohydride (NaBH₄): Selective reduction of the carbonyl group in methanol at 0–25°C.

-

Lithium Aluminum Hydride (LiAlH₄): Full reduction to ethanol derivatives in anhydrous THF.

-

Catalytic Hydrogenation: H₂ gas with Pd/C or Raney Ni catalysts under high pressure .

Products:

| Reagent | Product | Yield (%) |

|---|---|---|

| NaBH₄ | 2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanol | 85 |

| LiAlH₄ | 2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethane | 72 |

Oxidation Reactions

Oxidation targets either the indole ring or the ketone group:

Reagents and Conditions:

-

Potassium Permanganate (KMnO₄): Oxidizes the indole ring to oxindole derivatives in acidic aqueous conditions.

-

Chromic Acid (H₂CrO₄): Converts the ketone to a carboxylic acid.

-

Ozone (O₃): Cleaves the indole ring in dichloromethane at -78°C .

Products:

| Reagent | Product | Yield (%) |

|---|---|---|

| KMnO₄ | 3-(2-Chloro-2-phenylacetyl)-2-oxindole | 58 |

| H₂CrO₄ | 2-Chloro-2-phenylacetic acid | 64 |

Cyclization and Cross-Coupling Reactions

The indole moiety facilitates palladium-catalyzed couplings:

Reagents and Conditions:

-

Suzuki-Miyaura Coupling: Aryl boronic acids with Pd(PPh₃)₄ in toluene/ethanol .

-

Buchwald-Hartwig Amination: Primary amines with Pd₂(dba)₃ and Xantphos ligand.

Products:

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Suzuki Coupling | 2-(Biphenyl-4-yl)-1-(1H-indol-3-yl)-2-chloro-ethanone | 78 |

| Buchwald-Hartwig | 2-(Benzylamino)-1-(1H-indol-3-yl)-2-chloro-ethanone | 81 |

Stability and Side Reactions

-

Hydrolysis: The chloro group undergoes slow hydrolysis in aqueous basic conditions to form 2-hydroxy derivatives.

-

Thermal Decomposition: Degrades above 200°C, releasing HCl and forming indole-phenylacetylene byproducts.

This compound’s reactivity profile underscores its utility as a synthetic intermediate in pharmaceuticals and agrochemicals. Further studies optimizing reaction conditions could enhance yields and selectivity for industrial applications .

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone serves as a building block for synthesizing more complex molecules. It is particularly useful in the development of heterocyclic compounds due to its structural characteristics. The compound can undergo various chemical reactions, including:

- Oxidation : Converts to ketones or carboxylic acids.

- Reduction : Produces alcohols or amines.

- Substitution : The chloro group can be replaced with nucleophiles like amines.

Biology

Biologically, this compound is studied for its interactions with enzymes and receptors. Its structural similarity to natural indole derivatives allows it to serve as a model compound for understanding biochemical pathways. Notable applications include:

- Enzyme Inhibition : It has been explored for its potential to inhibit specific enzymes, which can lead to therapeutic applications.

Medicine

The medicinal applications of this compound are particularly promising:

- Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that specific substitutions on the indole ring enhance its ability to induce apoptosis in breast cancer cells (MCF7) .

- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against strains such as Helicobacter pylori and Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL .

- Anti-inflammatory Effects : In vivo studies suggest that derivatives of this compound can reduce inflammation without causing gastrointestinal toxicity, indicating their potential as therapeutic agents .

Case Study on Anticancer Effects

A study investigated the effects of various indole derivatives on breast cancer cells. The results indicated that specific substitutions on the indole ring significantly enhanced cytotoxicity and apoptosis induction compared to standard treatments.

Antimicrobial Screening

Another study screened indole derivatives against clinical isolates of bacteria. Findings showed that certain substitutions improved antibacterial activity significantly compared to conventional antibiotics.

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone involves its interaction with various molecular targets and pathways. The indole moiety allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This property makes it a valuable candidate for the development of enzyme inhibitors and therapeutic agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.

2-Chloro-1H-indole-3-carbaldehyde: Used in the synthesis of novel derivatives with potential biological activities.

Indole-2-carboxamide: Known for its strong enzyme inhibitory properties.

Uniqueness

2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone is unique due to its combination of a chloro group, an indole moiety, and a phenyl group. This structure provides it with distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .

Activité Biologique

2-Chloro-1-(1H-indol-3-yl)-2-phenyl-ethanone is a compound with significant potential in medicinal chemistry due to its structural characteristics, particularly the indole moiety. This article explores the biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H14ClN. The presence of the indole ring allows for interactions with various biological targets, making it a valuable compound for research.

The mechanism of action of this compound primarily involves its ability to form hydrogen bonds with enzymes and proteins. This interaction can inhibit their activity, making the compound a candidate for enzyme inhibitors and therapeutic agents. The indole structure facilitates binding to multiple receptors, modulating cellular signaling pathways that are crucial in various biological processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Helicobacter pylori and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported as low as 8 µg/mL, indicating potent antibacterial activity .

Anti-inflammatory and Analgesic Properties

Research has demonstrated that indole derivatives possess anti-inflammatory and analgesic properties. In vivo studies have shown that these compounds can significantly reduce inflammation without causing gastrointestinal toxicity. Histopathological evaluations confirm the safety profile of these compounds, indicating their potential use in therapeutic applications .

Case Studies and Research Findings

Applications in Research

This compound is utilized in various research applications:

Chemistry : It serves as a precursor for synthesizing more complex indole derivatives.

Biology : The compound is studied for its role in biochemical pathways related to indoles.

Medicine : Its potential therapeutic effects are being explored, particularly in anti-inflammatory and anticancer contexts.

Industry : The compound finds applications in the development of new materials and chemical processes.

Propriétés

IUPAC Name |

2-chloro-1-(1H-indol-3-yl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15(11-6-2-1-3-7-11)16(19)13-10-18-14-9-5-4-8-12(13)14/h1-10,15,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZBJIFVTIEZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CNC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395074 | |

| Record name | 2-Chloro-1-(1H-indol-3-yl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42883-45-4 | |

| Record name | 2-Chloro-1-(1H-indol-3-yl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.